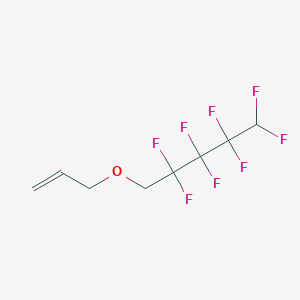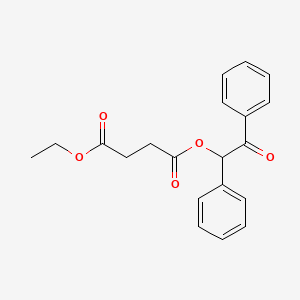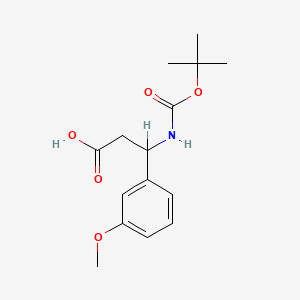
Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Overview
Description
Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: is a fluorinated ether compound with the molecular formula C8H8F8O. This compound is characterized by the presence of both allyl and perfluorinated groups, which impart unique chemical and physical properties. It is primarily used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether typically involves the reaction of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol with allyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the etherification process . The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous acetone or dimethylformamide (DMF)
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch or continuous flow reactors
Purification: Distillation or recrystallization to achieve high purity
Quality Control: Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product quality
Chemical Reactions Analysis
Types of Reactions: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can yield alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the allyl group, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: m-CPBA, PCC, or potassium permanganate (KMnO4)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Epoxides: Formed from oxidation reactions
Alcohols: Resulting from reduction reactions
Substituted Ethers: From nucleophilic substitution reactions
Scientific Research Applications
Chemistry: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and polymers .
Biology and Medicine: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its unique properties make it a candidate for drug delivery systems and imaging agents.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and surfactants. Its stability and reactivity make it suitable for high-performance materials.
Mechanism of Action
The mechanism of action of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether involves its interaction with various molecular targets. The fluorinated groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The allyl group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways .
Comparison with Similar Compounds
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- 1H,1H,5H-Octafluoropentyl acrylate
Comparison: Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is unique due to the presence of both allyl and perfluorinated groups. This combination imparts distinct reactivity and stability compared to similar compounds, which may only contain either allyl or perfluorinated groups .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-prop-2-enoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F8O/c1-2-3-17-4-6(11,12)8(15,16)7(13,14)5(9)10/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXXYZPZBSOJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381425 | |
| Record name | Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3108-07-4 | |
| Record name | Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)











![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)

